4-Isopropyl-7-oxoazepane-4-carboxylic acid
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
4-Isopropyl-7-oxoazepane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Isopropyl-7-oxoazepane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, including as a precursor for drug development.
Industry: Limited use in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropyl-7-oxoazepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Isopropyl-7-oxoazepane-4-carboxylic acid can be compared with other similar compounds, such as:
- 4-Isopropyl-7-oxoazepane-4-carboxamide
- 4-Isopropyl-7-oxoazepane-4-carboxylate
These compounds share a similar core structure but differ in functional groups, which can lead to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups, making it suitable for particular research and industrial applications .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
7-oxo-4-propan-2-ylazepane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-7(2)10(9(13)14)4-3-8(12)11-6-5-10/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
GDTVOYXLHPRKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCC(=O)NCC1)C(=O)O |
Origin of Product |
United States |
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